6-Methylquinolin-2-amine
Overview
Description
6-Methylquinolin-2-amine is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The compound’s structure consists of a quinoline ring with a methyl group at the 6th position and an amino group at the 2nd position, giving it unique chemical properties.
Mechanism of Action
Target of Action
Quinoline derivatives, to which 6-methylquinolin-2-amine belongs, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes in cellular processes
Pharmacokinetics
One study suggests that quinoline derivatives satisfy the adme profile . The specific ADME properties of this compound would require further investigation.
Result of Action
Quinoline derivatives are known to exhibit various biological activities, including antimicrobial and anticancer effects
Action Environment
It is known that environmental factors can influence the action of chemical compounds . The specific influences on this compound would require further investigation.
Biochemical Analysis
Biochemical Properties
6-Methylquinolin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a precursor for fluorescent dyes used in biological labeling and photochemistry . Additionally, this compound forms stable complexes with metal ions, making it useful as a metal chelator in coordination polymers, electroplating, and electrochemical analysis . Its antimicrobial properties also suggest interactions with bacterial enzymes, inhibiting their growth .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been shown to possess antimicrobial activity, inhibiting the growth of certain bacteria . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metal ions can affect cellular redox states and signaling pathways involving metal-dependent enzymes . Furthermore, its role as a fluorescent dye precursor indicates its potential use in studying cellular processes through fluorescence microscopy .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to metal ions, forming stable complexes that can inhibit or activate metal-dependent enzymes . This binding interaction can lead to changes in enzyme activity, affecting various biochemical pathways. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins . Its antimicrobial activity suggests it may inhibit bacterial enzymes, disrupting essential cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade when exposed to heat, light, or oxidizing agents . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including potential toxicity at higher concentrations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antimicrobial activity and metal chelation . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration ranges . These dosage-dependent effects are essential for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes that modify its structure, leading to the formation of different metabolites . These metabolic transformations can affect the compound’s activity and toxicity. Additionally, this compound may influence metabolic flux and metabolite levels by interacting with key enzymes in metabolic pathways . Understanding these interactions is crucial for predicting the compound’s effects on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Additionally, binding proteins may facilitate its distribution to different cellular compartments, influencing its activity and function . These transport and distribution mechanisms are essential for understanding how this compound exerts its effects in biological systems.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and influence cellular processes . Understanding its subcellular localization is essential for elucidating the mechanisms underlying its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methylquinolin-2-amine can be synthesized through several methods, including:
Skraup Synthesis: This classical method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The reaction conditions typically require high temperatures and careful control of the reaction environment to prevent side reactions.
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the quinoline ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale of production, and specific application requirements.
Chemical Reactions Analysis
Types of Reactions
6-Methylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives, which have different biological activities.
Reduction: Reduction reactions can convert the compound into tetrahydroquinoline derivatives, which are useful intermediates in the synthesis of other bioactive molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-Methylquinolin-2-amine has numerous applications in scientific research, including:
Comparison with Similar Compounds
6-Methylquinolin-2-amine can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure and broader range of biological activities.
2-Aminoquinoline: Similar structure but without the methyl group, leading to different chemical properties and reactivity.
6-Chloroquinoline: Similar structure but with a chlorine atom instead of a methyl group, resulting in different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6-methylquinolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQLHRZJJNJFJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431808 | |
Record name | 6-methylquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20150-84-9 | |
Record name | 6-Methyl-2-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20150-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-methylquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.